

## Application Note: Validated HPLC Method for the Quantification of Cefoxitin Dimer

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Compound of Interest		
Compound Name:	Cefoxitin Dimer	
Cat. No.:	B1156694	Get Quote

This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of cefoxitin and its potential dimeric impurity in bulk drug substances and pharmaceutical formulations. This method is crucial for quality control, stability studies, and ensuring the safety and efficacy of cefoxitin products.

#### Introduction

Cefoxitin is a second-generation cephalosporin antibiotic used in the treatment of various bacterial infections.[1][2] During synthesis, storage, or under certain stress conditions, impurities such as dimers can form. The quantification of these impurities is a critical aspect of quality control in the pharmaceutical industry to ensure the product meets regulatory standards. This document provides a robust HPLC method for the separation and quantification of the **cefoxitin dimer** from the parent compound.

## **Method Principle**

The method utilizes reversed-phase chromatography to separate cefoxitin and its dimer based on their polarity. A C18 or a phenyl-type column is used with a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is achieved through differential partitioning of the analytes between the stationary and mobile phases. Detection is performed using a UV detector, typically at 254 nm, where both cefoxitin and its related impurities exhibit significant absorbance.[1][3]



# **Experimental Protocols**Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Chromatographic Column: Zorbax SB Phenyl (150mm x 4.6 mm, 5.0μm) or equivalent C18 column.[3]
- Reagents:
  - Cefoxitin Sodium Reference Standard
  - Acetonitrile (HPLC grade)
  - Methanol (HPLC grade)[3]
  - Sodium Dihydrogen Orthophosphate (Analytical grade)[3]
  - Phosphoric Acid (Analytical grade)
  - Water (HPLC grade)

### **Preparation of Solutions**

- Mobile Phase: Prepare a mixture of 0.01M sodium dihydrogen orthophosphate and methanol in a ratio of 70:30 (v/v).[3] Adjust the pH to a suitable value (e.g., 4.5) with phosphoric acid.
   Filter through a 0.45 μm membrane filter and degas prior to use.
- Diluent: The mobile phase can be used as the diluent.
- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Cefoxitin Sodium Reference Standard in the diluent to obtain a known concentration (e.g., 150 μg/mL).[4]
- Sample Solution Preparation: Accurately weigh and dissolve the sample containing cefoxitin
  in the diluent to achieve a similar concentration to the standard solution.



#### **HPLC Conditions**

A summary of the HPLC operating conditions is provided in the table below.

Parameter	Condition
Column	Zorbax SB Phenyl (150mm x 4.6 mm, 5.0µm) or equivalent C18 column[3]
Mobile Phase	0.01M Sodium Dihydrogen Orthophosphate : Methanol (70:30 v/v)[3]
Flow Rate	1.5 mL/min[3]
Injection Volume	20 μL
Column Temperature	Ambient or controlled at 30°C
Detection	UV at 254 nm[1][3]
Run Time	Approximately 15 minutes

#### **Method Validation**

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[3] Key validation parameters are summarized below.



Validation Parameter	Acceptance Criteria	
System Suitability	Tailing factor for the cefoxitin peak should be $\leq$ 2.0. Theoretical plates should be $\geq$ 2000. RSD of replicate injections should be $\leq$ 2.0%.	
Linearity	A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 75-225 μg/mL).[3][4]	
Accuracy (Recovery)	The mean recovery of the analyte should be within 98-102%.	
Precision (Repeatability & Intermediate Precision)	The Relative Standard Deviation (RSD) for replicate measurements should be $\leq 2.0\%$ .	
Specificity	The method should be able to resolve the cefoxitin peak from its dimer and other potential impurities/degradation products.	
Limit of Detection (LOD) & Limit of Quantification (LOQ)	The LOD and LOQ for the cefoxitin dimer should be determined to establish the sensitivity of the method.	

## **Data Presentation**

**System Suitability Results** 

Parameter	Cefoxitin Peak	Acceptance Criteria
Retention Time (min)	~8.6[3]	Report
Tailing Factor	< 1.5	≤ 2.0
Theoretical Plates	> 3000	≥ 2000

## **Linearity Data for Cefoxitin Dimer**



Concentration (µg/mL)	Peak Area (arbitrary units)
0.5	Example Value
1.0	Example Value
2.5	Example Value
5.0	Example Value
7.5	Example Value
10.0	Example Value
Correlation Coefficient (r²)	≥ 0.999

# Visualizations Experimental Workflow

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## References

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